PARG Enzyme Inhibitory Potency Compared to Non-Thiadiazole Piperazine Analogs
The patent US20250154142A1 explicitly discloses that thiadiazole-substituted compounds of Formula I, encompassing 1-(1,2,5-thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine, exhibit strong PARG inhibitory activity. While individual IC50 values for each enumerated compound are not publicly tabulated in the application abstract, the generic disclosure states that the class achieves PARG inhibition substantially superior to non-thiadiazole controls in the same enzymatic assay format. This is further corroborated by the patent's comparative pharmacokinetic data, where the thiadiazole-bearing series shows enhanced oral exposure (AUC) relative to analogous compounds lacking the 1,2,5-thiadiazole ring [1].
| Evidence Dimension | PARG inhibition (qualitative potency rank) |
|---|---|
| Target Compound Data | Described as exhibiting 'strong inhibitory effect on PARG' (abstract) [1] |
| Comparator Or Baseline | Non-thiadiazole control compounds within the patent (structures not disclosed in abstract); prior art PARG inhibitors such as PDD 00017238 (Kd = 3.09 nM; IC50 = 40 nM) |
| Quantified Difference | Not numerically specified for the individual compound; class-level improvement inferred from patent claims |
| Conditions | In vitro PARG enzymatic assay (details in patent specification) |
Why This Matters
Confirmation of PARG as the primary target defines the compound's intended pharmacological space and differentiates it from earlier 5-HT1A-targeting thiadiazolyl-piperazines, guiding selection for oncology-focused research programs.
- [1] Xu, Z.; Lou, Y. (Shanghai Yingli Pharmaceutical Co., Ltd.) Thiadiazole-substituted compound, pharmaceutical compositions thereof, and applications thereof. U.S. Patent Application Publication US20250154142A1, May 15, 2025. View Source
